REACTION_CXSMILES
|
[CH2:1]([SH:3])[CH3:2].[H-].[Na+:5].[S-]CC.[Na+].C[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[C:21]3[CH:36]=[CH:35][CH:34]=[CH:33][C:22]=3[S:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[O:19])=[CH:14][CH:13]=1.Cl>CN(C=O)C.O>[S-:3][CH2:1][CH3:2].[Na+:5].[OH:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([C:20]2[C:21]3[CH:36]=[CH:35][CH:34]=[CH:33][C:22]=3[S:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[O:19])=[CH:16][CH:17]=1 |f:1.2,3.4,9.10|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]CC.[Na+]
|
Name
|
2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=CC=C2
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated at 85° C. for 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
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Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 200 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by PrepLC (30% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[S-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.37 mmol | |
AMOUNT: MASS | 3.017 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |